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Compound of Interest

Compound Name: GR 100679

Cat. No.: B15601478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GR 100679 is a potent and selective peptide antagonist for the tachykinin neurokinin-2 (NK2)

receptor, a G protein-coupled receptor (GPCR). The tachykinin family of neuropeptides,

including neurokinin A (NKA), the endogenous ligand for the NK2 receptor, is involved in a

variety of physiological processes such as smooth muscle contraction, inflammation, and pain

transmission. Understanding the binding affinity of ligands like GR 100679 to the NK2 receptor

is crucial for the development of novel therapeutics targeting this system.

These application notes provide detailed methodologies for measuring the binding affinity of

GR 100679 to the NK2 receptor using established techniques. The protocols are intended to

guide researchers in setting up and performing these assays, and in analyzing the resulting

data.

Quantitative Data Summary
The following table summarizes the key quantitative data for ligands binding to the tachykinin

NK2 receptor.
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Ligand Receptor Assay Type Cell Line
Measured
Parameter

Value

GR 159897 Human NK2

Competitive

Radioligand

Binding

([3H]GR

100679)

CHO pKi 9.5[1][2]

Neurokinin A

(NKA)
Hamster NK2

Radioligand

Binding

Urinary

Bladder

Membranes

-
High

Affinity[3]

SR 48968 Rat NK2

Radioligand

Binding

([3H]SR

48968)

Anterior

Pituitary

Membranes

Kd 0.38 nM[1]

SR 48968 Rat NK2

Radioligand

Binding

([3H]SR

48968)

Anterior

Pituitary Cells
Kd 16.78 nM[1]

Neurokinin A

(NKA)
Rat NK2

Competitive

Radioligand

Binding

([3H]SR

48968)

Anterior

Pituitary

Membranes

Ki 0.48 nM[1]

Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its

receptor.[4] A tritiated form of GR 100679, [3H]GR 100679, is a valuable tool for these studies.

Objective: To determine the binding affinity (Ki) of unlabeled GR 100679 or other test

compounds for the NK2 receptor through competition with [3H]GR 100679.

Materials:
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Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2

receptor (CHO-hNK2).

[3H]GR 100679 (specific activity ~80-100 Ci/mmol).

Unlabeled GR 100679 and other test compounds.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor

cocktail.

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail.

Scintillation counter.

Filtration apparatus.

Protocol:

Membrane Preparation: Homogenize CHO-hNK2 cells in ice-cold lysis buffer and centrifuge

to pellet the membranes.[5] Wash the pellet and resuspend in assay buffer. Determine the

protein concentration using a standard method (e.g., Bradford assay).

Assay Setup: In a 96-well plate, add the following in triplicate:

50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKA (e.g., 1

µM) for non-specific binding.

50 µL of various concentrations of the unlabeled test compound (e.g., GR 100679).

50 µL of [3H]GR 100679 at a concentration close to its Kd (if known) or at a low nanomolar

concentration (e.g., 1 nM).
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100 µL of the CHO-hNK2 membrane preparation (typically 10-50 µg of protein).

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in

wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash

buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific

binding of the radioligand) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant. If the Kd of

[3H]GR 100679 is not known, it can be determined through saturation binding

experiments.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between

a ligand and an analyte.[4] This method can provide kinetic information (association and

dissociation rates) in addition to binding affinity.

Objective: To determine the kinetics and affinity of GR 100679 binding to the purified and

solubilized NK2 receptor.

Materials:

Purified, detergent-solubilized human NK2 receptor.

GR 100679 peptide.

SPR instrument (e.g., Biacore).

Sensor chip (e.g., CM5).

Immobilization reagents (e.g., EDC/NHS).

Running buffer (e.g., HBS-EP+).

Regeneration solution (e.g., low pH glycine).
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Protocol:

Receptor Immobilization:

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC

and NHS.

Inject the purified NK2 receptor over the activated surface to allow for covalent

immobilization via amine coupling. The amount of immobilized receptor should be

optimized to avoid mass transport limitations.

Deactivate any remaining active esters with an injection of ethanolamine.

A reference flow cell should be prepared in the same way but without the receptor to

subtract non-specific binding and bulk refractive index changes.

Binding Analysis:

Inject a series of concentrations of GR 100679 in running buffer over the receptor and

reference surfaces.

Monitor the association phase during the injection and the dissociation phase during the

subsequent flow of running buffer.

The contact time and flow rate should be optimized to ensure reliable kinetic data.

Surface Regeneration:

After each binding cycle, inject the regeneration solution to remove any remaining bound

analyte from the receptor surface. The regeneration conditions should be harsh enough to

remove the analyte completely but gentle enough not to denature the immobilized

receptor.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain specific

binding sensorgrams.
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Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine

the association rate constant (ka), dissociation rate constant (kd), and the equilibrium

dissociation constant (KD = kd/ka).

Experimental Workflow for Surface Plasmon Resonance
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Caption: Workflow for an SPR-based binding affinity measurement.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a

macromolecule, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and

KD).

Objective: To determine the thermodynamic parameters of GR 100679 binding to the NK2

receptor.

Materials:

Purified, detergent-solubilized human NK2 receptor.

GR 100679 peptide.
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ITC instrument.

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Protocol:

Sample Preparation:

Dialyze both the NK2 receptor and GR 100679 peptide extensively against the same

buffer to minimize heats of dilution.

Accurately determine the concentrations of both the receptor and the peptide.

ITC Experiment:

Load the NK2 receptor solution into the sample cell of the calorimeter.

Load the GR 100679 solution into the injection syringe at a concentration typically 10-20

times that of the receptor.

Perform a series of small, sequential injections of the peptide into the receptor solution

while monitoring the heat change after each injection.

A control experiment titrating the peptide into the buffer alone should be performed to

determine the heat of dilution.

Data Analysis:

Subtract the heat of dilution from the raw titration data.

Integrate the heat change for each injection and plot it against the molar ratio of ligand to

protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding

model) to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association

constant (Ka), from which the dissociation constant (KD = 1/Ka) can be calculated. The

Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG =

-RTln(Ka) = ΔH - TΔS.
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Experimental Workflow for Isothermal Titration Calorimetry
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Caption: Workflow for an ITC-based binding affinity measurement.

Tachykinin NK2 Receptor Signaling Pathways
The tachykinin NK2 receptor is a GPCR that can couple to multiple G protein subtypes,

primarily Gq/11 and Gs, and potentially Gi. Activation of these pathways leads to distinct

downstream cellular responses.
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Caption: Tachykinin NK2 receptor signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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